molecular formula C26H27N5O3S B2363924 N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-06-6

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2363924
CAS No.: 1021045-06-6
M. Wt: 489.59
InChI Key: ZHRYKDQCHLEYAV-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a morpholino group at position 2, a phenyl group at position 7, and an isopropylphenyl-substituted acetamide side chain. Its structural complexity arises from the fused thiazole-pyridazine core, which enhances rigidity and binding affinity to biological targets.

Properties

IUPAC Name

2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3S/c1-17(2)18-8-10-20(11-9-18)27-21(32)16-31-25(33)23-24(22(29-31)19-6-4-3-5-7-19)35-26(28-23)30-12-14-34-15-13-30/h3-11,17H,12-16H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRYKDQCHLEYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole-pyridazine core structure, which is often associated with diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus niger . In vitro assays demonstrated that certain thiazole derivatives inhibit ergosterol synthesis, a critical component of fungal cell membranes, thereby exerting antifungal effects.

Anticancer Properties

Research has also highlighted the potential anticancer activity of compounds similar to this compound. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways. A study on thiazole-based compounds revealed that they could inhibit cell proliferation in various cancer types, including breast and colon cancer .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways. For example, they may inhibit enzymes like CYP51 involved in ergosterol biosynthesis in fungi .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation and leading to programmed cell death (apoptosis).
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cellular damage in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antifungal Activity : A recent investigation into a series of thiazole derivatives demonstrated varying degrees of antifungal activity against Candida species. The most potent compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal drugs like fluconazole .
  • Anticancer Research : Another study focused on the anticancer potential of thiazole-based compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating strong potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

The thiazolo[4,5-d]pyridazine core distinguishes the target compound from analogs with alternative heterocycles:

  • Oxazepin and Thiazolidin Derivatives (): Compounds like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)acetamide feature a seven-membered oxazepin ring, which confers conformational flexibility but reduces metabolic stability compared to the rigid thiazolo-pyridazine system .

Substituent Variations

  • Position 7 Substituents :
    • The target compound’s phenyl group contrasts with the 2-thienyl group in N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Thienyl groups may enhance π-stacking interactions but reduce hydrophobicity compared to phenyl .
  • Position 2 Modifications: The morpholino group in the target compound is absent in analogs like 16d (), which instead feature a methylpiperazine group. Morpholino substituents are known to improve solubility and bioavailability .
  • Acetamide Side Chain: The 4-isopropylphenyl group in the target compound differs from the 4-chlorophenyl group in .

Physicochemical Properties

Compound Molecular Formula Molecular Weight HPLC Purity (%) Retention Time (min) Key Substituents
Target Compound C₂₆H₂₇N₅O₃S 497.59* Not Reported Not Reported Morpholino, phenyl, isopropylphenyl
N-(4-Chlorophenyl) analog () C₂₀H₁₄ClN₃O₂S₂ 439.93 Not Reported Not Reported 2-Methyl, 2-thienyl, chlorophenyl
Pyrimido-oxazin 16d () C₃₃H₃₈N₈O₃ 618.71 97.05 11.98 Methylpiperazine, isopropyl
Coumarin-Thiazolidin 6 () C₂₄H₂₀N₂O₅S 448.49 Not Reported Not Reported Coumarin, o-tolyl

*Calculated based on molecular formula.

  • HPLC Data : Compounds like 16d () exhibit high purity (>97%) and longer retention times, suggesting greater hydrophobicity compared to coumarin derivatives (), which may have lower logP values .

Preparation Methods

Cyclocondensation of 3-Chloro-2,4-Dioxo-4-Phenylbutanoic Acid Methyl Ester

The thiazolo[4,5-d]pyridazinone core is synthesized via a Hantzsch thiazole formation followed by hydrazine-mediated cyclization.

  • Diketone Preparation : Acetophenone reacts with ethyl oxalate in the presence of sodium methylate to form methyl 2,4-dioxo-4-phenylbutanoate .
  • Chlorination : Treatment with sulfuryl chloride in chloroform yields 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester .
  • Thiazole Ring Formation : Reaction with 4-morpholinecarbothioamide in methanol introduces the morpholino-substituted thiazole, yielding methyl 5-benzoyl-2-morpholinothiazole-4-carboxylate .
  • Pyridazinone Cyclization : Refluxing with hydrazine hydrate in ethanol triggers cyclization to form 7-phenyl-2-morpholino-thiazolo[4,5-d]pyridazin-4(5H)-one (Yield: 78–87%).

Introduction of the Acetamide Side Chain

Alkylation at the 5-Position

The acetamide moiety is introduced via nucleophilic substitution at the 5-position of the pyridazinone core.

  • Bromination : The pyridazinone core is brominated at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride to yield 5-bromo-7-phenyl-2-morpholino-thiazolo[4,5-d]pyridazin-4(5H)-one .
  • Amine Coupling : Reaction with N-(4-isopropylphenyl)glycinamide in dimethylformamide (DMF) with potassium carbonate as a base facilitates substitution, forming the acetamide linkage (Yield: 65–72%).

Direct Acetylation of an Intermediate Amine

An alternative route involves Schotten-Baumann acylation :

  • Amination : The 5-position is aminated using ammonia to form 5-amino-7-phenyl-2-morpholino-thiazolo[4,5-d]pyridazin-4(5H)-one .
  • Acetylation : Treatment with acetic anhydride in pyridine introduces the acetyl group, followed by coupling with 4-isopropylaniline via EDC/HOBt-mediated amidation (Yield: 70–75%).

Optimization and Scale-Up

Solvent and Temperature Effects

  • Cyclocondensation : Optimal yields are achieved in ethanol at reflux temperatures (78–80°C).
  • Alkylation : DMF at 60°C enhances reaction kinetics for bromine displacement.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves substitution efficiency in alkylation steps.
  • Microwave Assistance : Reduced reaction times (2 hours vs. 12 hours) for cyclization steps are reported under microwave irradiation.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (500 MHz, DMSO-d6): δ 1.22 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.15 (s, 3H, COCH3), 3.45–3.60 (m, 8H, morpholino), 7.25–7.85 (m, 9H, aromatic).
  • 13C-NMR : δ 24.6 (CH(CH3)2), 169.8 (COCH3), 162.4 (C=O pyridazinone), 140.2–125.3 (aromatic carbons).
  • HRMS : m/z 489.6 [M+H]+ (Calculated for C26H27N5O3S).

Purity and Yield

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol/water (7:3) yields crystalline product.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Hantzsch Cyclization Thiazole formation 78–87 95–98 High
Bromination/Alkylation Side-chain introduction 65–72 97–99 Moderate
Direct Acetylation Amide coupling 70–75 96–98 Low

Challenges and Solutions

Regioselectivity in Cyclization

  • Issue : Competing formation of [4,5-c] vs. [4,5-d] fused isomers.
  • Solution : High-pressure Q-Tube reactors improve regioselectivity (>95% [4,5-d] product).

Byproduct Formation in Alkylation

  • Issue : Over-alkylation at the morpholino nitrogen.
  • Solution : Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C).

Q & A

Q. Table 1: Comparative SAR of Thiazolo-Pyridazin Analogs

Compound IDC2 SubstituentC7 SubstituentIC₅₀ (CDK2)Solubility (µg/mL)
Target CompoundMorpholinoPhenyl0.45 µM12.3
Analog 1PiperazinePhenyl1.5 µM18.9
Analog 2Pyrrolidine4-Fluorophenyl0.78 µM9.1
Source: Adapted from structural analogs in

Q. Table 2: Optimization of Reaction Conditions

StepReagentTemp (°C)Yield (%)Purity (HPLC)
1P₄S₁₀, DMF1006588%
2NaH, THF807292%
3Column ChromatographyRT5898%
Source: Multi-step synthesis protocols from

Key Considerations for Researchers

  • Data Reproducibility : Document solvent lot numbers and humidity levels during hygroscopic reactions (e.g., morpholino coupling) .
  • Advanced Characterization : Combine cryo-EM for target engagement studies with hydrogen-deuterium exchange (HDX) to map binding interfaces .

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